![molecular formula C20H27N3O B5902325 N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5902325.png)
N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine
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Overview
Description
N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive drugs. It has been extensively studied for its potential to treat various psychiatric disorders, including depression, anxiety, and addiction.
Mechanism of Action
The exact mechanism of action of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. These neurotransmitters are known to play a crucial role in regulating mood, anxiety, and addiction.
Biochemical and Physiological Effects:
N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase the levels of dopamine and serotonin in the brain. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and amygdala, which are involved in regulating mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine is its potential to treat various psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. However, there are also some limitations to using N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine in lab experiments. For example, it is a synthetic compound and may not accurately reflect the effects of natural neurotransmitters in the brain. Additionally, the exact mechanism of action of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine is not fully understood, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine. One area of interest is the potential use of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine in treating PTSD and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine and to identify any potential side effects or limitations of its use. Finally, there is also a need for more research on the long-term effects of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine on the brain and behavior.
Synthesis Methods
The synthesis of N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine involves several steps, including the reaction of 2-chloronicotinonitrile with 1-(piperidin-1-yl)methanamine, followed by the reaction of the resulting intermediate with 4-methylbenzyl chloride. The final product is obtained after N-methylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine has been studied extensively for its potential to treat various psychiatric disorders. In animal models, it has been shown to have antidepressant, anxiolytic, and anti-addictive effects. Studies have also suggested that N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine may be effective in treating post-traumatic stress disorder (PTSD) and schizophrenia.
properties
IUPAC Name |
N-methyl-3-[[3-[(4-methylphenoxy)methyl]piperidin-1-yl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16-7-9-19(10-8-16)24-15-17-5-4-12-23(13-17)14-18-6-3-11-22-20(18)21-2/h3,6-11,17H,4-5,12-15H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGBZQJTEZBNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCN(C2)CC3=C(N=CC=C3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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